molecular formula C17H16O2S2 B12056410 Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate CAS No. 1150308-13-6

Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate

Cat. No.: B12056410
CAS No.: 1150308-13-6
M. Wt: 316.4 g/mol
InChI Key: SQKNCNYHCGWDEX-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate, also known by its systematic name, is a chemical compound with the molecular formula C₁₂H₁₄O₂S₂. It falls under the category of organic sulfur compounds. The compound’s structure consists of an ethyl ester group attached to a phenyl ring, which in turn bears a carbonothioylthio (thioxomethylthio) substituent. Let’s break down its name:

    Ethyl: Refers to the ethyl group (CH₂CH₃) attached to the molecule.

    2-(phenylcarbonothioylthio): Indicates the presence of a phenyl ring with a carbonothioylthio (thioxomethylthio) substituent.

    2-phenylacetate: The phenyl ring is also connected to an acetate group (CH₃COO⁻).

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate involves several steps. One common synthetic route includes the reaction of phenylacetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequently, the acid chloride reacts with ethanol (C₂H₅OH) to yield the ethyl ester.

Reaction Conditions:
  • Phenylacetic acid reacts with thionyl chloride in the presence of a base (such as pyridine) to form the acid chloride.
  • The acid chloride then undergoes esterification with ethanol to produce this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Reactions: Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate can participate in various chemical reactions, including:

    Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylacetic acid and ethanol.

    Substitution Reactions: The phenyl ring can undergo substitution reactions (e.g., nucleophilic aromatic substitution) with appropriate reagents.

    Reduction: Reduction of the carbonyl group (C=O) in the acetate moiety can occur.

Common Reagents and Conditions:
  • Acidic or basic hydrolysis conditions for ester cleavage.
  • Nucleophiles (e.g., amines, thiols) for substitution reactions.
  • Reducing agents (e.g., lithium aluminum hydride) for carbonyl reduction.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields phenylacetic acid and ethanol, while substitution reactions lead to various phenyl-substituted derivatives.

Scientific Research Applications

Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate finds applications in:

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its involvement in polymerization processes suggests a role in controlling radical polymerization reactions.

Comparison with Similar Compounds

While Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate is distinctive due to its thioxomethylthio group, similar compounds include:

Properties

CAS No.

1150308-13-6

Molecular Formula

C17H16O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 2-(benzenecarbonothioylsulfanyl)-2-phenylacetate

InChI

InChI=1S/C17H16O2S2/c1-2-19-16(18)15(13-9-5-3-6-10-13)21-17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

SQKNCNYHCGWDEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2

Origin of Product

United States

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